

Application Notes: Quantitative Analysis of AP24600 in Human Plasma using LC-MS/MS

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **AP24600**, an inactive metabolite of the tyrosine kinase inhibitor Ponatinib, in human plasma.[1][2] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Ponatinib.

Introduction

AP24600 is a primary inactive carboxylic acid metabolite of Ponatinib, formed through esterase- and/or amidase-mediated hydrolysis.[3] Accurate quantification of this metabolite is crucial for understanding the overall metabolic profile and disposition of Ponatinib in vivo. This document provides a comprehensive protocol for the analysis of **AP24600** using LC-MS/MS, a highly selective and sensitive analytical technique.

Physicochemical Properties of AP24600

A summary of the key physicochemical properties of **AP24600** is provided in the table below.



Property	Value	Reference(s)
IUPAC Name	3-(imidazo[1,2-b]pyridazin-3- ylethynyl)-4-methylbenzoic acid	
Molecular Formula	C16H11N3O2	[1]
Molecular Weight	277.28 g/mol	[1]
Appearance	Off-white to light yellow solid	[1][4]
Solubility	DMSO: 2 mg/mL (7.21 mM)	[1][4]

Experimental Protocol

This protocol is adapted from a validated method for the parent drug, Ponatinib, and optimized for the quantification of **AP24600**.[5][6][7]

Materials and Reagents

- AP24600 reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled AP24600 or a structurally similar compound)
- Human plasma (with appropriate anticoagulant)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate, analytical grade
- · Water, deionized or Milli-Q
- · Methanol, HPLC or LC-MS grade

Equipment



- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) or equivalent
- Microcentrifuge
- Vortex mixer
- Precision pipettes

Sample Preparation: Protein Precipitation

- Thaw plasma samples and standards at room temperature.
- To 100 μL of plasma, add 20 μL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (see below).
- Vortex for 30 seconds.
- Inject 5 μL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions



Liquid Chromatography:

Parameter	Condition
Column	Agilent Eclipse Plus C18 (50 mm \times 2.1 mm, 1.8 μ m)
Mobile Phase A	10 mM Ammonium formate in water, pH 4.1 with formic acid
Mobile Phase B	Acetonitrile
Gradient	Refer to the table below
Flow Rate	0.25 mL/min
Column Temperature	21 ± 2°C
Injection Volume	5 μL
Run Time	4 minutes

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	
0.0	90	10	
1.0	10	90	
2.5	10	90	
2.6	90	10	
4.0	90	10	

Mass Spectrometry:



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	Dependent on instrument
Ion Spray Voltage	Dependent on instrument
Collision Gas	Argon

MRM Transitions:

The following are predicted MRM transitions for **AP24600**. These should be optimized for the specific instrument being used.

Analyte	yte Precursor Ion (m/z) Product Ion (m/z)		Collision Energy (eV)	
AP24600	278.1	[To be determined]	[To be determined]	
Internal Standard	[To be determined]	[To be determined]	[To be determined]	

Note: The precursor ion for **AP24600** is based on its molecular weight of 277.28 g/mol ([M+H]+). Product ions and collision energy must be determined by infusing a standard solution of **AP24600** into the mass spectrometer and performing a product ion scan.

Data Presentation

The following tables summarize the expected quantitative data from a validation study.

Table 1: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r²)	Regression Equation
AP24600	5 - 500	≥ 0.99	y = mx + c



Table 2: Precision and Accuracy

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	5	≤ 20	80 - 120	≤ 20	80 - 120
Low	15	≤ 15	85 - 115	≤ 15	85 - 115
Medium	150	≤ 15	85 - 115	≤ 15	85 - 115
High	400	≤ 15	85 - 115	≤ 15	85 - 115

Visualizations Experimental Workflow



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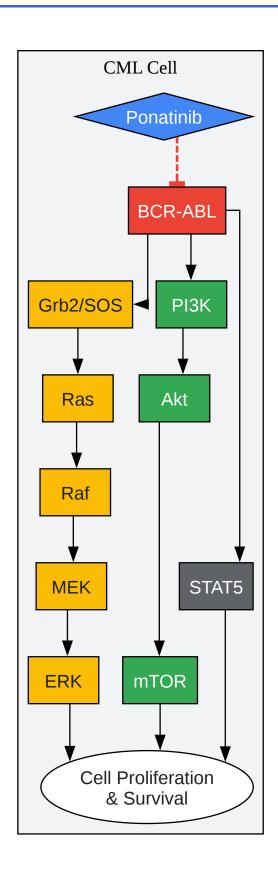
Caption: A diagram illustrating the sample preparation workflow.

Signaling Pathways of Parent Drug (Ponatinib)

As **AP24600** is an inactive metabolite, the following diagrams illustrate the key signaling pathways inhibited by the parent drug, Ponatinib.

BCR-ABL Signaling Pathway Inhibition by Ponatinib



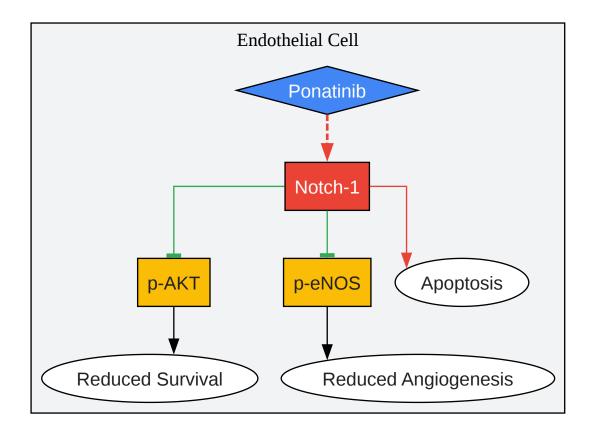


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Caption: Ponatinib inhibits the constitutively active BCR-ABL tyrosine kinase.



Ponatinib-Induced Vascular Toxicity via Notch-1 Signaling



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Caption: Ponatinib can induce vascular toxicity by affecting the Notch-1 pathway.[1][2][4]

Conclusion

The LC-MS/MS method described provides a framework for the reliable quantification of **AP24600** in human plasma. The protocol is designed to be a starting point for method development and validation in a research setting. The provided information on the signaling pathways of the parent drug, Ponatinib, offers a broader context for interpreting the metabolic data of **AP24600**.

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